2-Methyl-5-(trifluoromethoxy)benzenesulfonyl chloride
Overview
Description
2-Methyl-5-(trifluoromethoxy)benzenesulfonyl chloride is a chemical compound with the molecular formula C8H6ClF3O3S. It has a molecular weight of 274.65 . It is a liquid at ambient temperature .
Molecular Structure Analysis
The InChI code for 2-Methyl-5-(trifluoromethoxy)benzenesulfonyl chloride is 1S/C8H6ClF3O3S/c1-5-2-3-6 (15-8 (10,11)12)4-7 (5)16 (9,13)14/h2-4H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model .Physical And Chemical Properties Analysis
2-Methyl-5-(trifluoromethoxy)benzenesulfonyl chloride is a liquid at ambient temperature . Unfortunately, other physical and chemical properties such as boiling point, density, and refractive index were not found in the search results.Scientific Research Applications
Chemical Synthesis and Structural Characterization
2-Methyl-5-(trifluoromethoxy)benzenesulfonyl chloride has been utilized in various chemical syntheses and structural characterizations. For instance, in the study of sterically hindered isomers of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride, this compound played a crucial role. These compounds have been structurally characterized by X-ray single crystal diffraction, providing insights into molecular crystal organization and intramolecular hydrogen bonds (Rublova et al., 2017).
Application in Magnetic Co/C Hybrid ROMP-Derived Reagents
This compound is also significant in the development of high-load, recyclable magnetic Co/C hybrid ROMP-derived benzenesulfonyl chloride reagents. These reagents have shown efficiency in the methylation/alkylation of various carboxylic acids, demonstrating the compound's versatility in organic synthesis (Faisal et al., 2017).
Green Solvent Use in Palladium-Catalyzed Reactions
In the realm of green chemistry, this compound has been used in palladium-catalyzed regioselective direct arylation of heteroarenes, showcasing its role in environmentally friendly solvent systems. This application highlights the compound's adaptability in various reaction conditions, promoting sustainable chemistry practices (Hfaiedh et al., 2015).
Rearrangements in Alkaline Medium
The compound is involved in reactions leading to rearrangements in an alkaline medium. These reactions have been studied for their high yields and the structural confirmation of the final compounds, contributing to the understanding of reaction mechanisms and the stability of certain molecular structures (Stankyavichus et al., 1999).
Solvent Nucleophilicity in Chemical Reactions
Research on the solvolysis of benzenesulfonyl chlorides, including this compound, has provided insights into solvent nucleophilicity and its impact on chemical reactions. These findings are crucial in understanding the mechanistic aspects of chemical reactions and the role of solvents in influencing reaction rates and outcomes (Kevill & D’Souza, 1999).
Synthesis of Key Building Blocks in Drug Development
Furthermore, this compound has been used in the synthesis of key building blocks for drug development. The synthesis methods involving this compound have been optimized for efficiency and scalability, demonstrating its critical role in the pharmaceutical industry (Huang et al., 2019).
properties
IUPAC Name |
2-methyl-5-(trifluoromethoxy)benzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3O3S/c1-5-2-3-6(15-8(10,11)12)4-7(5)16(9,13)14/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUMMDXAWVBRQPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(F)(F)F)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-(trifluoromethoxy)benzenesulfonyl chloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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